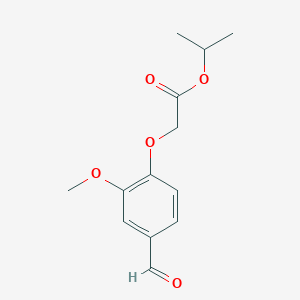

Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate

Description

Properties

IUPAC Name |

propan-2-yl 2-(4-formyl-2-methoxyphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-9(2)18-13(15)8-17-11-5-4-10(7-14)6-12(11)16-3/h4-7,9H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATSQICEXWWYHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)COC1=C(C=C(C=C1)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article synthesizes current research findings related to its biological activity, including its mechanisms of action, effects on various cell lines, and potential applications in medicine.

Chemical Structure and Properties

This compound features a methoxy group and a formyl group attached to a phenoxyacetate backbone. These functional groups are crucial for its biological activity, influencing its reactivity and interaction with biological targets.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the methoxy group affects the compound’s electronic properties, enhancing its reactivity and stability in biological systems. This dual functionality allows it to modulate various biochemical pathways.

Antiproliferative Effects

Recent studies have shown that this compound exhibits significant antiproliferative effects on cancer cell lines. For instance, in vitro assays demonstrated that treatment with this compound led to:

- G2/M Cell Cycle Arrest : A dose-dependent increase in G2/M phase arrest was observed in A375 melanoma cells, indicating a disruption in cell cycle progression .

- Induction of Apoptosis : The percentage of apoptotic cells increased significantly after treatment, suggesting that the compound triggers programmed cell death pathways .

Inhibition of Cell Migration

The compound also showed efficacy in inhibiting the migration of cancer cells. Wound healing assays revealed that it effectively reduced the migratory capacity of A375 cells, which is crucial for preventing metastasis in cancer .

Modulation of Signaling Pathways

This compound was found to influence key signaling pathways involved in cancer progression:

- PI3K/NF-kB Pathway : Treatment resulted in decreased expression of NF-kB and MMP-9, proteins associated with cell survival and metastasis. This suggests that the compound may inhibit tumor progression by modulating these pathways .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies indicate that it can inhibit the growth of various pathogenic microorganisms, making it a candidate for further exploration as an antimicrobial agent .

Case Studies and Experimental Findings

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of propan-2-yl (4-formyl-2-methoxyphenoxy)acetate exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutics. These findings suggest that such compounds may serve as lead structures for the development of new anticancer agents .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 20.12 |

| Compound B | HeLa | 10.84 |

| Compound C | A549 | 24.57 |

Antimicrobial Activity

This compound and its derivatives have also been evaluated for antimicrobial activity against various pathogens such as E. coli, S. aureus, and A. flavus. The results indicate that certain derivatives possess notable antibacterial and antifungal properties, making them candidates for further investigation in pharmaceutical applications .

Table 2: Antimicrobial Activity Against Pathogens

| Compound Name | Pathogen Tested | Zone of Inhibition (mm) |

|---|---|---|

| Compound D | E. coli | 5 |

| Compound E | S. aureus | 8 |

| Compound F | A. flavus | 6 |

Neurological Disorders

Emerging research suggests that compounds similar to this compound may have potential applications in treating neurological disorders such as Alzheimer's disease and type 2 diabetes mellitus. These compounds are being studied for their ability to inhibit specific phosphodiesterases, which play a role in cellular signaling pathways relevant to these diseases .

Cardiovascular Health

Another area of interest is the potential use of these compounds in cardiovascular health management. Some derivatives have shown promise as antagonists for mineralocorticoid receptors, which are implicated in conditions like heart failure and diabetic nephropathy . This suggests a dual action where these compounds could address both metabolic and cardiovascular issues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares propan-2-yl (4-formyl-2-methoxyphenoxy)acetate with analogous compounds, highlighting structural variations, physicochemical properties, and applications:

Structural and Functional Insights

- Substituent Effects: The 2-methoxy group stabilizes the aromatic ring via electron donation, while the 4-formyl group enables nucleophilic additions (e.g., Knoevenagel condensations) for further functionalization .

- Synthetic Utility: this compound is synthesized via Knoevenagel condensation, analogous to methods for methyl and ethyl analogs, but requires tailored hydrolysis conditions due to ester stability .

Physicochemical Properties

- Boiling/Melting Points: While direct data for the propan-2-yl derivative are scarce, its higher molecular weight and lipophilicity suggest elevated boiling points relative to methyl and ethyl analogs. For example, methyl (4-formyl-2-methoxyphenoxy)acetate has a boiling point of 345.1°C .

- Solubility : The isopropyl group reduces aqueous solubility compared to methyl or ethyl esters, favoring organic solvents like dichloromethane or ethyl acetate .

Q & A

Basic: What are the standard synthetic routes for preparing Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate?

Methodological Answer:

The synthesis typically involves nucleophilic substitution between 4-formyl-2-methoxyphenol and propan-2-yl bromoacetate under basic conditions. Key steps include:

- Reacting the phenolic precursor with potassium carbonate in a polar aprotic solvent (e.g., DMF or acetone) under reflux .

- Monitoring reaction progress via thin-layer chromatography (TLC) to confirm intermediate formation.

- Purification via recrystallization or column chromatography to isolate the ester product .

- Characterization using H/C NMR and IR spectroscopy to verify functional groups (e.g., formyl, methoxy, ester) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Core techniques include:

- NMR Spectroscopy : H NMR identifies proton environments (e.g., formyl proton at ~9.8 ppm, methoxy at ~3.8 ppm). C NMR confirms carbonyl (ester: ~170 ppm) and aromatic carbons .

- IR Spectroscopy : Detects C=O stretches (ester: ~1750 cm, formyl: ~1680 cm) and C-O-C ether linkages (~1250 cm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced: How can X-ray crystallography resolve ambiguities in its structural elucidation?

Methodological Answer:

Single-crystal X-ray diffraction with programs like SHELXL refines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). For example:

- Crystallize the compound using slow evaporation in a solvent like ethyl acetate/hexane.

- Collect diffraction data and refine using SHELXL to resolve discrepancies between spectroscopic and computational models .

- Analyze packing diagrams to assess hydrogen-bonding networks, which influence stability and reactivity .

Basic: What biological activities are associated with this compound?

Methodological Answer:

Preliminary studies on structurally related phenoxyacetates suggest:

- Antioxidant activity : Scavenging free radicals via the formyl/methoxy groups, measured via DPPH assays .

- Anti-inflammatory effects : Inhibition of COX-2 enzymes in vitro .

- Anticancer potential : Cytotoxicity assays (e.g., MTT) on cancer cell lines to evaluate IC values .

Advanced: How can molecular docking predict its interactions with biological targets?

Methodological Answer:

Use AutoDock4 to model ligand-receptor interactions:

- Prepare the compound’s 3D structure (e.g., optimize geometry with Gaussian) and target protein (e.g., COX-2 from PDB).

- Define flexible residues in the receptor’s active site.

- Run docking simulations to calculate binding affinities and identify key interactions (e.g., hydrogen bonds with Ser530, hydrophobic contacts) .

- Validate results with MD simulations to assess stability .

Advanced: How to resolve contradictions between experimental and computational data?

Methodological Answer:

Discrepancies (e.g., NMR shifts vs. DFT predictions) require:

- Multi-technique validation : Cross-check with X-ray crystallography or 2D NMR (e.g., HSQC, HMBC) .

- Solvent effects : Re-run computational models incorporating solvent parameters (e.g., PCM in Gaussian) .

- Conformational analysis : Compare Boltzmann-weighted DFT geometries with experimental data .

Basic: What safety protocols are critical during its synthesis?

Methodological Answer:

- PPE : Wear gloves, goggles, and lab coats to avoid skin/eye contact with irritants (e.g., bromoacetate) .

- Ventilation : Use fume hoods to handle volatile solvents (e.g., DMF) .

- Waste disposal : Segregate halogenated waste (e.g., from bromoacetate reactions) for professional treatment .

Advanced: How to model its pharmacokinetic properties computationally?

Methodological Answer:

- Lipophilicity (LogP) : Predict using software like MarvinSuite or Molinspiration to assess membrane permeability .

- ADMET profiling : Tools like SwissADME evaluate absorption, metabolism, and toxicity. For example, the methoxy group may enhance metabolic stability .

- QSAR models : Relate structural features (e.g., formyl substituent) to bioactivity using training datasets .

Advanced: What synthetic strategies enable functional group diversification?

Methodological Answer:

- Aldehyde modifications : Condense the formyl group with amines (e.g., Schiff base formation) for bioactive derivatives .

- Ester hydrolysis : Convert the propan-2-yl ester to a carboxylic acid for salt formation or conjugation .

- Electrophilic substitution : Introduce halogens or nitro groups at the aromatic ring for SAR studies .

Advanced: How does this compound compare to structural analogs in medicinal applications?

Methodological Answer:

Comparative analysis involves:

- Bioactivity profiling : Test analogs (e.g., ethyl or methyl esters) in parallel assays to determine substituent effects on potency .

- Crystallographic studies : Compare binding modes (e.g., propan-2-yl vs. tert-butyl esters) in target proteins .

- Thermodynamic solubility : Measure via shake-flask methods to assess formulation viability vs. analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.